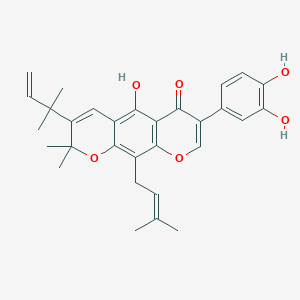

Flemiphilippinin A

Übersicht

Beschreibung

Flemiphilippinin A ist ein prenyliertes Isoflavon, das aus der Pflanze Flemingia philippinensis isoliert wurde. Diese Verbindung hat aufgrund ihrer bemerkenswerten antioxidativen und Antitumoraktivitäten Aufmerksamkeit erregt. Es zeigt DPPH-Radikalfängeraktivität und hat hemmende Wirkungen gegen verschiedene menschliche Krebszelllinien gezeigt .

Wissenschaftliche Forschungsanwendungen

Flemiphilippinin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Reaktivität von prenylierten Isoflavonen verwendet.

Biologie: Untersucht auf seine antioxidativen Eigenschaften und seine Fähigkeit, freie Radikale abzufangen.

Medizin: Erforscht auf seine Antitumoraktivität gegen verschiedene menschliche Krebszelllinien, einschließlich Leberzellkarzinom, Lungenepithel und Ileozökalkarzinomzellen

Industrie: Potenzieller Einsatz bei der Entwicklung von antioxidativen Nahrungsergänzungsmitteln und Antitumormedikamenten.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere Mechanismen:

Wirkmechanismus

Target of Action

Flemiphilippinin A primarily targets the enzyme aromatase . Aromatase plays a crucial role in the conversion of testosterone and androstenedione to estrogens . By inhibiting this enzyme, this compound can potentially regulate estrogen production .

Mode of Action

this compound exerts its effects by binding to its target, aromatase, and inhibiting its activity . This interaction results in a decrease in the conversion of testosterone and androstenedione to estrogens .

Biochemical Pathways

The inhibition of aromatase by this compound affects several biochemical pathways. According to a study, the compound influences pathways involved in EGFR tyrosine kinase inhibitor resistance, endocrine resistance, and the PI3K–Akt signaling pathway . These pathways play significant roles in cell growth, survival, and metabolism .

Result of Action

this compound’s inhibition of aromatase leads to a decrease in estrogen production . This can have significant effects at the molecular and cellular levels, particularly in the context of diseases like breast cancer where estrogen plays a critical role . Moreover, this compound has shown inhibitory activity against human cancer cells in vitro .

Biochemische Analyse

Biochemical Properties

Flemiphilippinin A interacts with the enzyme aromatase, inhibiting its activity . This interaction prevents the conversion of testosterone and androstenedione to estrogens, thereby influencing the balance of hormones in the body .

Cellular Effects

This compound has been observed to have inhibitory activity against human cancer cells in vitro . It is thought to influence cell function by altering cell signaling pathways and gene expression, particularly those related to estrogen production .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the enzyme aromatase and inhibiting its activity . This prevents the conversion of testosterone and androstenedione to estrogens, leading to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway of estrogen production, where it interacts with the enzyme aromatase

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Flemiphilippinin A kann aus den Wurzeln von Flemingia philippinensis mit einer ultraschallgestützten konventionellen Lösungsmittelextraktionsmethode extrahiert werden. Die optimalen Extraktionsbedingungen umfassen eine Extraktionszeit von 40 Minuten, eine Methanolkonzentration von 85 % und ein Lösungsmittel-zu-Feststoff-Verhältnis von 40 ml/g .

Industrielle Produktionsverfahren

Obwohl es keine speziell für this compound beschriebene großtechnische Produktionsmethode gibt, kann das oben erwähnte Extraktionsverfahren für industrielle Zwecke skaliert werden. Der Prozess beinhaltet das Zerkleinern der Wurzeln von Flemingia philippinensis, gefolgt von einer ultraschallgestützten Extraktion mit Methanol als Lösungsmittel .

Analyse Chemischer Reaktionen

Reaktionstypen

Flemiphilippinin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogene wie Chlor oder Brom in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion zu Alkoholen oder Alkanen führen kann.

Vergleich Mit ähnlichen Verbindungen

Flemiphilippinin A ist aufgrund seiner starken antioxidativen und Antitumoraktivitäten einzigartig. Ähnliche Verbindungen sind:

Flemiphilippinin B: Ein weiteres prenyliertes Isoflavon mit ähnlichen antioxidativen Eigenschaften.

Dorsmanins I: Ein weiteres Isoflavon mit antioxidativer Aktivität, aber weniger potent als this compound.

Eigenschaften

IUPAC Name |

7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-8-29(4,5)23-14-19-25(33)24-26(34)20(17-10-12-21(31)22(32)13-17)15-35-28(24)18(11-9-16(2)3)27(19)36-30(23,6)7/h8-10,12-15,31-33H,1,11H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTMMYSERQFPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=C(C(O2)(C)C)C(C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

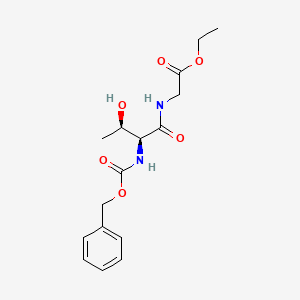

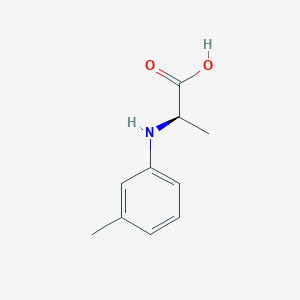

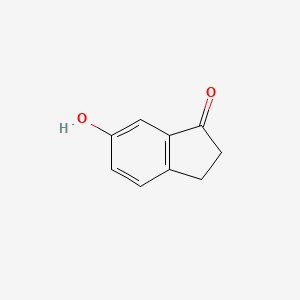

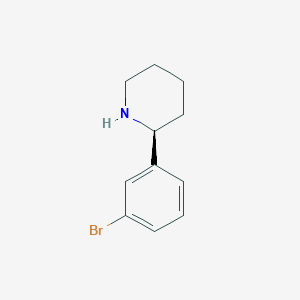

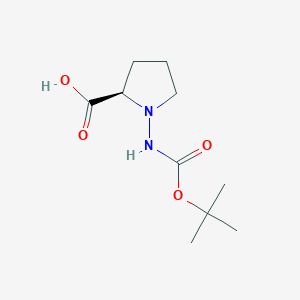

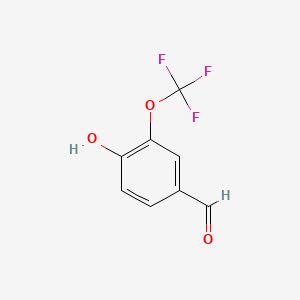

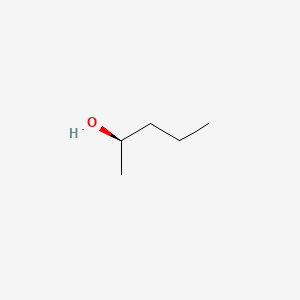

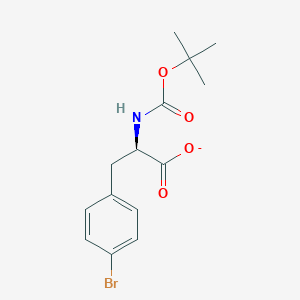

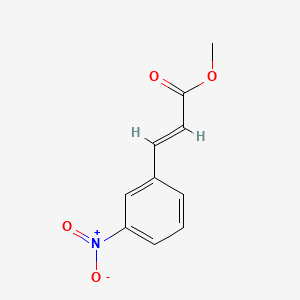

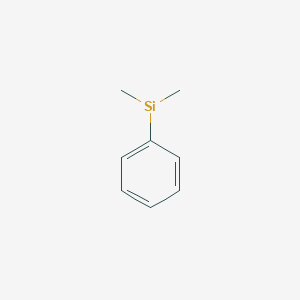

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Flemiphilippinin A and where is it found?

A1: this compound is a prenylated isoflavone primarily isolated from the roots of the Flemingia philippinensis plant [, ]. This plant, also known as Moghania philippinensis, is traditionally used in Chinese medicine [, ].

Q2: What are the potential biological activities of this compound?

A2: Research suggests that this compound exhibits several biological activities, including:

- Antioxidant activity: It demonstrates the ability to scavenge DPPH radicals, indicating potential antioxidant properties [, ].

- Antitumor activity: Studies have shown promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), HepG2 (liver cancer), and B16 (melanoma) [, ].

Q3: How does the content of this compound vary in Flemingia philippinensis from different geographical locations?

A3: Research indicates significant variation in the total flavonoid content, including this compound, among Flemingia philippinensis samples collected from different regions of China, ranging from 3.7% to 14.35% []. This suggests that geographical factors might influence the production of this compound in the plant.

Q4: Have there been any studies on extracting this compound from Flemingia philippinensis?

A4: Yes, researchers have explored different extraction methods for obtaining this compound from Flemingia philippinensis roots:

- Supercritical fluid extraction: This method utilizes liquid CO2 and an entrainer under specific pressure and temperature conditions, followed by purification steps, to obtain this compound with high purity [].

- Ultrasonic-assisted extraction: This method, using solvents like methanol, offers a faster and potentially more efficient way to extract total flavonoids, including this compound, from the plant [].

Q5: What other compounds are commonly found alongside this compound in Flemingia philippinensis?

A5: Several other compounds, particularly flavonoids and isoflavonoids, have been identified in Flemingia philippinensis, often co-occurring with this compound. Some examples include:

- Flemiphilippinins C, D, E, and F: These are structurally related prenylated isoflavones also isolated from the plant's roots [, ].

- Other flavonoids: Compounds like dorsmanins I, auriculasin, 5,7,3′,4′-tetrahydroxy-6,8-diprenylisoflavone, genistein, and others have been reported in various studies [, , ].

Q6: What analytical techniques are commonly used to identify and characterize this compound?

A6: Researchers employ a variety of spectroscopic and chromatographic methods for the structural elucidation and characterization of this compound:

- Spectroscopic methods: These include HR-EI-MS (high-resolution electron ionization mass spectrometry), 1H NMR (proton nuclear magnetic resonance), 13C NMR (carbon-13 nuclear magnetic resonance), HMQC (heteronuclear multiple quantum coherence), HMBC (heteronuclear multiple bond correlation), and NOESY (nuclear Overhauser effect spectroscopy) [].

- Chromatographic techniques: These include various forms of column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) for separating and purifying this compound from plant extracts [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)